Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate
Description
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-10(9(12)13-2)5-3-8(7-11)4-6-10/h8H,3-7,11H2,1-2H3 |
InChI Key |
CIHMGQABYSSAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CN)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Acylation
The carboxylate ester group undergoes nucleophilic acylation, where the ester oxygen acts as a leaving group. This reaction is typically catalyzed by bases (e.g., pyridine) and involves nucleophiles like amines or alcohols. For example:
-
Mechanism : The nucleophile attacks the carbonyl carbon, displacing the ester oxygen.
-
Conditions : Base catalysts, elevated temperatures.
Substitution Reactions
The aminomethyl group participates in nucleophilic substitution, particularly with alkyl halides or other electrophiles. The amine’s lone pair enables attack on electrophilic centers:
-
Reagents : Alkyl halides, tosyl chloride, or other leaving-group precursors.
-
Products : Substituted amines (e.g., alkylated derivatives) .
Hydrolysis
-
Ester Hydrolysis : The methyl ester hydrolyzes under acidic or basic conditions to form the carboxylic acid.
-
Amine Hydrolysis : The aminomethyl group can undergo hydrolysis to form an aldehyde or ketone under strong oxidizing conditions.
Oxidation
The amine group is susceptible to oxidation, producing oxo derivatives (e.g., nitro compounds):
-
Reagents : KMnO₄, CrO₃, or other oxidizing agents.
Amidation
The carboxylate ester reacts with amines to form amides:
-
Reagents : Primary or secondary amines.
-
Conditions : Coupling agents (e.g., EDC, DCC) with catalysts like DMAP .
Common Reagents and Conditions
Major Products Formed
-
Carboxylic Acid : Resultant from ester hydrolysis, useful in polyamide synthesis .
-
Amides : Formed via nucleophilic acylation or amidation, serving as precursors for pharmaceuticals .
-
Oxo Derivatives : Oxidized products with potential applications in organic synthesis .
-
Substituted Amines : Alkylated or arylated derivatives for tailored reactivity .
Research Findings and Insights
Scientific Research Applications
Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Methyl 1-Amino-4-Methylcyclohexanecarboxylate
Ethyl 3-Amino-4-Methylcyclohexane-1-Carboxylate
- Structure: Ethyl ester at position 1, amino group at position 3, methyl group at position 4.
- Molecular Formula: C₁₀H₁₉NO₂ (MW: 185.26 g/mol) .
- Key Differences: The ethyl ester increases lipophilicity compared to the methyl ester in the target compound. The amino group’s position (3 vs. 4) may influence conformational stability.
Methyl 3-Aminocyclopentanecarboxylate
- Structure: Cyclopentane ring (5-membered) with amino and methyl ester groups.
- Molecular Formula: C₇H₁₃NO₂ (MW: 143.18 g/mol) .
- Key Differences : Smaller ring size reduces steric strain but limits substituent spatial arrangement. Lower molecular weight suggests reduced metabolic stability compared to cyclohexane analogs.
Ester Group and Functional Modifications
Allyl 4-((2-Bromoacetamido)methyl)cyclohexanecarboxylate
- Structure : Allyl ester with bromoacetamido substituent.
- Synthesis: Derived from allyl-trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride, yielding a 70% product .
- Key Differences : The allyl ester introduces reactivity for further conjugation (e.g., click chemistry), unlike the methyl ester. The bromoacetamido group adds electrophilic character, enabling covalent binding studies.
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring with methylamino and methyl ester groups.
- Synthesis : Prepared via reaction with 4-toluenesulfonate (80% yield) .
- Key Differences : The strained cyclobutane ring increases reactivity but reduces thermal stability. The hydrochloride salt enhances aqueous solubility, unlike the neutral target compound.
Physicochemical and Topological Properties
Topological indices (e.g., Wiener, Zagreb indices) derived from compounds like ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate () correlate with properties such as boiling point, solubility, and bioactivity. For example:
- Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate likely exhibits higher polarity than its ethyl or allyl ester analogs due to the methyl ester’s compact size.
- The aminomethyl group’s electron-donating nature may reduce acidity compared to sulfonamide derivatives in .
Biological Activity
Methyl 4-(aminomethyl)-1-methylcyclohexanecarboxylate, also known as (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a cyclohexane ring with an amino group and a carboxylate ester functional group. The synthesis typically involves multi-step reactions that allow for the precise control of stereochemistry. Key steps include:
- Formation of the cyclohexane framework .
- Introduction of the amino group via nucleophilic substitution.
- Esterification to form the final methyl ester product.
This structural configuration is crucial for its biological activity, as it influences how the compound interacts with various biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It may modulate enzymatic activity by binding to active or allosteric sites, leading to alterations in signaling pathways. This interaction is critical for understanding its therapeutic potential.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : Some studies indicate that derivatives may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation markers in vitro.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-cyclohexane-carboxylate | Cyclohexane ring, amino group | Antimicrobial |
| Tetrahydropyranyl amines | Tetrahydropyran ring | Neuroprotective |
| Cyclohexane derivatives | Cyclohexane backbone | Antitumor |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Inhibition Studies : Research has focused on the inhibition of acetyl-CoA carboxylases (ACC), which play a role in fatty acid metabolism. Compounds that inhibit ACC can potentially modulate lipid biosynthesis and improve metabolic disorders .
- ADME Properties : Studies on absorption, distribution, metabolism, and excretion (ADME) highlight the compound's favorable bioavailability and pharmacokinetic profile, making it a candidate for further drug development.
- In Vivo Efficacy : Animal models have demonstrated that certain derivatives lower hepatic malonyl-CoA levels, indicating a potential role in managing metabolic syndrome and related conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
